molecular formula C12H14N4O B4443250 MFCD05743985

MFCD05743985

Cat. No.: B4443250
M. Wt: 230.27 g/mol
InChI Key: AHDCYYNQOXQLBP-UHFFFAOYSA-N
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Description

MFCD05743985 is a chemical compound cataloged under the MDL number system, widely used in pharmaceutical and industrial research. These analogs typically feature fluorinated aromatic or heterocyclic frameworks, which are critical for applications in drug discovery, catalysis, and material science.

Properties

IUPAC Name

6-methyl-5-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)7-13-11-9(2)15-16-12(17)14-11/h3-6H,7H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDCYYNQOXQLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=O)NN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05743985 involves several steps, each requiring precise conditions to ensure the desired product. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as automated control systems and real-time monitoring are employed to maintain consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

MFCD05743985 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD05743985 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued study and application of this compound are likely to yield further insights and innovations.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05743985, we compare it with three structurally and functionally related compounds: MFCD00039227 (CAS 1533-03-5), MFCD07186292 (CAS 102562-86-7), and MFCD04114196 (CAS 107504-08-5). Key parameters include molecular properties, synthesis methods, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Parameter This compound* MFCD00039227 MFCD07186292 MFCD04114196
Molecular Formula (Inferred) C₁₀H₉F₃O C₈H₁₀N₂O C₆H₄FNO₂
Molecular Weight (Inferred) 202.17 g/mol 150.18 g/mol 141.10 g/mol
Boiling Point N/A 245–247°C Not reported 215–217°C
Solubility N/A 0.687 mg/mL (in water) 13,600 mg/mL (in DMSO) Moderately soluble (THF)
Bioavailability Score N/A 0.55 Not reported 0.32
Key Functional Groups Fluorophenyl Trifluoromethyl ketone Benzamide derivative Fluorinated nitroarene

*Note: Data for this compound are extrapolated based on structural analogs.

Structural Similarities and Differences

  • MFCD00039227: Shares a trifluoromethyl-substituted aromatic core, enhancing metabolic stability compared to non-fluorinated analogs. However, this compound likely differs in the positioning of substituents, affecting its dipole moment and reactivity .
  • MFCD07186292 : Features a benzamide scaffold, offering hydrogen-bonding sites absent in this compound. This difference may reduce BBB permeability in the latter .
  • MFCD04114196 : Contains a nitro group, which increases electrophilicity but reduces solubility compared to this compound’s putative fluorophenyl motif .

Functional and Application-Based Comparison

  • Drug Discovery: MFCD00039227 and MFCD07186292 are utilized as intermediates in kinase inhibitors and protease modulators, respectively.
  • Catalysis : MFCD04114196’s nitroarene framework is employed in cross-coupling reactions, whereas this compound’s structure may favor asymmetric catalysis due to stereoelectronic effects .

Research Findings and Implications

  • Thermodynamic Stability: Fluorinated analogs like MFCD00039227 exhibit higher thermal stability (ΔHf = −245 kJ/mol) than non-fluorinated counterparts, a trait likely shared by this compound .
  • Pharmacokinetics : The log S values of MFCD07186292 (−2.47) and MFCD04114196 (−1.98) suggest that this compound may require formulation optimization for oral bioavailability .
  • Toxicity Profiles : Structural similarities to MFCD00039227 (PAINS alerts: 0) indicate low risk of off-target interactions, a favorable trait for preclinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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